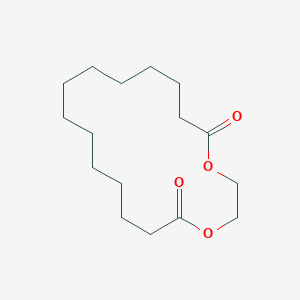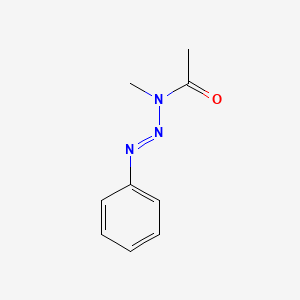![molecular formula C6H11NO2S2 B14673534 L-Alanine, N-[(ethylthio)thioxomethyl]- CAS No. 34101-08-1](/img/structure/B14673534.png)
L-Alanine, N-[(ethylthio)thioxomethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine, N-[(ethylthio)thioxomethyl]-: is a derivative of the amino acid alanine, where the amino group is substituted with an ethylthio and thioxomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine, N-[(ethylthio)thioxomethyl]- typically involves the reaction of L-alanine with ethylthio and thioxomethyl reagents. One common method includes the reaction of β-alanine with O,S-diethyl carbonodithioate, which results in the formation of sodium N-[(ethylthio)thioxomethyl]-β-alaninate . This intermediate can then be neutralized and cyclized to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This may involve the use of phase transfer catalysts and specific reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: L-Alanine, N-[(ethylthio)thioxomethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler alkyl derivatives.
Applications De Recherche Scientifique
Chemistry: L-Alanine, N-[(ethylthio)thioxomethyl]- is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins, providing insights into biochemical pathways .
Medicine: Potential medical applications include the development of novel pharmaceuticals. The compound’s unique properties may be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In industrial applications, L-Alanine, N-[(ethylthio)thioxomethyl]- can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes .
Mécanisme D'action
The mechanism of action of L-Alanine, N-[(ethylthio)thioxomethyl]- involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, depending on its structure and functional groups. It may also interact with receptors or other proteins, modulating their activity and influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Sodium N-(ethoxythioxomethyl)-β-alaninate: This compound is structurally similar and shares some chemical properties.
L-Alanine, N-methyl-: Another derivative of alanine with different substituents.
Uniqueness: L-Alanine, N-[(ethylthio)thioxomethyl]- is unique due to its specific combination of functional groups.
Propriétés
Numéro CAS |
34101-08-1 |
|---|---|
Formule moléculaire |
C6H11NO2S2 |
Poids moléculaire |
193.3 g/mol |
Nom IUPAC |
(2S)-2-(ethylsulfanylcarbothioylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO2S2/c1-3-11-6(10)7-4(2)5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1 |
Clé InChI |
WCIZDTOYENGUEG-BYPYZUCNSA-N |
SMILES isomérique |
CCSC(=S)N[C@@H](C)C(=O)O |
SMILES canonique |
CCSC(=S)NC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


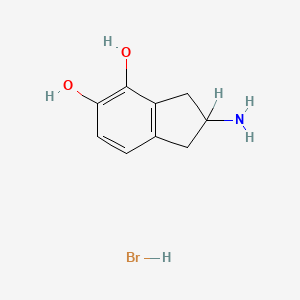
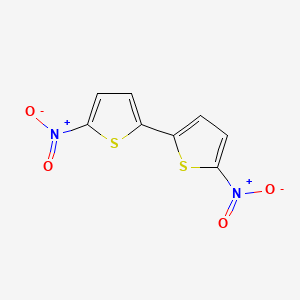

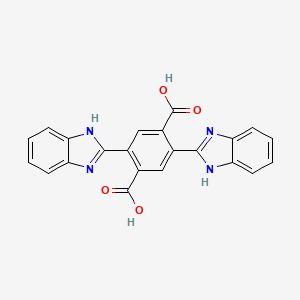
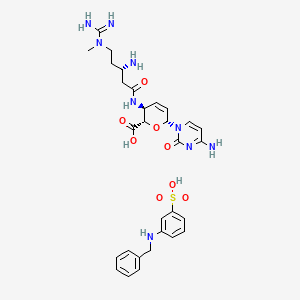
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
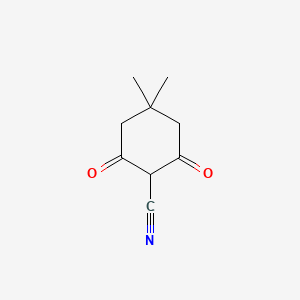
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
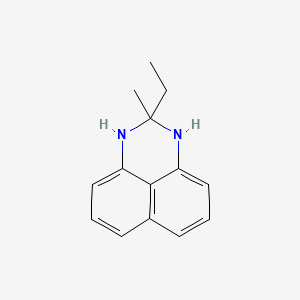
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)

